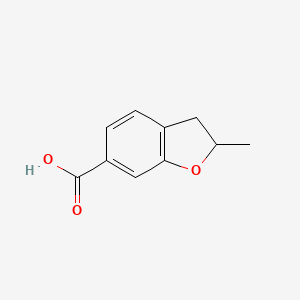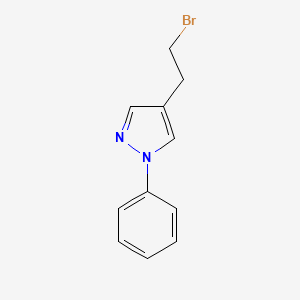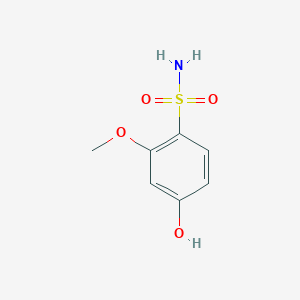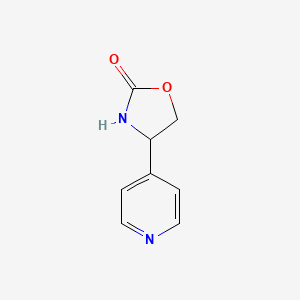
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tetrahydroquinoline ring system, an acetyl group, and a chloroethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
The synthesis of 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, followed by acetylation and chlorination steps. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product.
Synthetic Route Example:
Cyclization: The precursor compound undergoes cyclization in the presence of a suitable catalyst to form the tetrahydroquinoline ring system.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
化学反应分析
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with different oxidation states.
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution:
- Nucleophilic substitution reactions can occur at the chloroethanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
Major Products:
- Oxidized quinoline derivatives
- Reduced tetrahydroquinoline derivatives
- Substituted quinoline derivatives
科学研究应用
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one has several scientific research applications, including:
Chemistry:
- Used as a building block in the synthesis of more complex quinoline derivatives.
- Studied for its reactivity and potential to form new chemical entities.
Biology:
- Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored as a lead compound in drug discovery and development.
- Potential therapeutic applications in treating infectious diseases and cancer.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets:
- Binding to enzymes and inhibiting their activity.
- Interacting with receptors and modulating their signaling pathways.
Pathways Involved:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of signaling pathways related to cell growth and apoptosis.
相似化合物的比较
- 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-bromoethan-1-one
- 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-fluoroethan-1-one
- 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-iodoethan-1-one
Comparison:
- The chloroethanone moiety in 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.
- The presence of the acetyl group and tetrahydroquinoline ring system contributes to its distinct chemical and biological properties.
属性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC 名称 |
1-(6-acetyl-3,4-dihydro-2H-quinolin-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C13H14ClNO2/c1-9(16)10-4-5-12-11(7-10)3-2-6-15(12)13(17)8-14/h4-5,7H,2-3,6,8H2,1H3 |
InChI 键 |
LJRFWTKEUCOQRL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)




![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)

![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)

![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)

